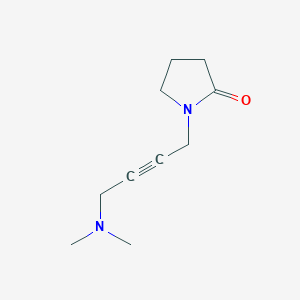
1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are used as scaffolds in medicinal chemistry . The presence of the pyrrolidinone ring in various natural and synthetic compounds has garnered significant attention due to its potential pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidinone derivatives typically involves multicomponent reactions. One common method is the ultrasound-promoted one-pot multicomponent synthesis using citric acid as a green additive in a green solvent . This method is efficient, environmentally friendly, and yields high purity products. The reaction involves the use of aniline, an aldehyde, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation .
Industrial Production Methods
Industrial production of pyrrolidinone derivatives often employs similar multicomponent reactions due to their efficiency and scalability. The use of green chemistry principles, such as the avoidance of harmful organic reagents and the use of ultrasound irradiation, makes these methods suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the pyrrolidinone ring and the dimethylamino and butynyl substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and modulate the activity of various enzymes and receptors . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidinone derivatives such as piracetam and oxiracetam . These compounds share the pyrrolidinone ring structure but differ in their substituents and biological activities.
Uniqueness
1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity . Its dimethylamino and butynyl groups enhance its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
3854-02-2 |
|---|---|
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-[4-(dimethylamino)but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-11(2)7-3-4-8-12-9-5-6-10(12)13/h5-9H2,1-2H3 |
Clave InChI |
VFCXPAQOWQSKLL-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CCN1CCCC1=O |
SMILES canónico |
CN(C)CC#CCN1CCCC1=O |
Key on ui other cas no. |
3854-02-2 |
Sinónimos |
BR 100 BR-100 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















